molecular formula C20H21NO4 B2757679 (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 1164557-99-6

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No. B2757679
CAS RN: 1164557-99-6
M. Wt: 339.391
InChI Key: BWHHEFUSEHUSBS-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one” is a compound with the molecular formula C20H21NO4 and a molecular weight of 339.391. It contains a furan ring, which is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Furan derivatives have a unique place in medicinal chemistry and are used to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, which is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The presence of the ether oxygen adds polarity and the potential for hydrogen bonding, improving the pharmacokinetic characteristics of lead molecules .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, furan derivatives in general are known to participate in a variety of reactions due to the presence of the furan ring .

Scientific Research Applications

Renewable PET and Aromatic Production

Research on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves, such as Zr-β and Sn-β, in the synthesis of biobased terephthalic acid precursors from ethylene and renewable furans, highlights the potential of furan derivatives in renewable PET production (Pacheco et al., 2015). This research underscores the importance of furan derivatives in creating sustainable materials.

Synthetic Methodologies

The synthesis of 9H-furo[2,3-f]chromene derivatives using ZnO nanoparticles demonstrates effective and green synthetic methodologies for generating furan-containing compounds (Rostami-Charati et al., 2015). This study showcases the versatility of furan derivatives in organic synthesis.

DNA Topoisomerases Inhibition

Two new benzofurans isolated from Gastrodia elata showed significant inhibitory activity against DNA topoisomerases I and II, suggesting potential therapeutic applications of benzofuran derivatives in cancer treatment (Lee et al., 2007).

Applications Across Industries

A review on the applications of various furan and benzofuran containing compounds across pharmaceuticals, textiles, dyes, agrochemicals, and polymers highlights the widespread potential uses of these compounds in multiple industries (Keay et al., 2008).

Renewable Aromatics Production

Studies on the catalytic conversion of bio-derived furans to aromatic compounds indicate the role of furan derivatives in renewable chemical production, offering a sustainable alternative to fossil fuel-based aromatic compounds (Zheng et al., 2014).

Future Directions

Furan derivatives have broadened scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . This suggests that there is potential for future research and development involving this compound and other furan derivatives.

properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13-6-8-21(9-7-13)12-16-17(22)5-4-15-19(23)18(25-20(15)16)11-14-3-2-10-24-14/h2-5,10-11,13,22H,6-9,12H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHHEFUSEHUSBS-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.